[(5-Chloro-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine
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Overview
Description
[(5-Chloro-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a chloro group, an ethoxy group, and a hydroxypropyl group attached to a benzene ring, which is further connected to a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine typically involves the following steps:
Nitration: The starting material, 5-chloro-2-ethoxybenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonation: The amino group is then sulfonated using chlorosulfonic acid to form the sulfonamide.
Alkylation: Finally, the sulfonamide is alkylated with 2-chloropropanol to introduce the hydroxypropyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
[(5-Chloro-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site and preventing its normal function. This inhibition can lead to the disruption of essential biochemical pathways, ultimately resulting in the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-2-methoxy-N-(2-hydroxypropyl)benzene-1-sulfonamide
- 5-chloro-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide
- 5-chloro-2-ethoxy-N-(2-hydroxypropyl)benzene-1-carboxamide
Uniqueness
[(5-Chloro-2-ethoxyphenyl)sulfonyl](2-hydroxypropyl)amine is unique due to the specific combination of functional groups attached to the benzene ring. The presence of the chloro, ethoxy, and hydroxypropyl groups, along with the sulfonamide moiety, imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications in research and industry.
Properties
CAS No. |
1087646-47-6 |
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Molecular Formula |
C11H16ClNO4S |
Molecular Weight |
293.77g/mol |
IUPAC Name |
5-chloro-2-ethoxy-N-(2-hydroxypropyl)benzenesulfonamide |
InChI |
InChI=1S/C11H16ClNO4S/c1-3-17-10-5-4-9(12)6-11(10)18(15,16)13-7-8(2)14/h4-6,8,13-14H,3,7H2,1-2H3 |
InChI Key |
MEZLWPQPWYHXCF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C)O |
Origin of Product |
United States |
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